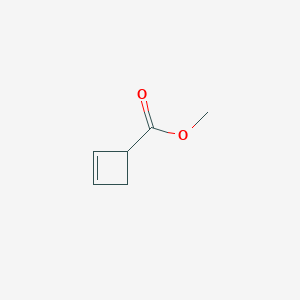
Methyl cyclobut-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclobut-2-ene-1-carboxylate is an organic compound with the molecular formula C₆H₈O₂. It is a derivative of cyclobutene, featuring a carboxylate ester functional group. This compound is of interest in organic synthesis due to its strained ring system, which imparts unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclobut-2-ene-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of a suitable diene precursor under acidic conditions. Another method includes the use of transition metal-catalyzed reactions to form the cyclobutene ring. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl cyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide or Grignard reagents are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include cyclobutanol, cyclobutanone, and various substituted cyclobutene derivatives .
Scientific Research Applications
Methyl cyclobut-2-ene-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving strained ring systems.
Medicine: Research explores its potential as a precursor for pharmaceuticals with unique biological activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl cyclobut-2-ene-1-carboxylate exerts its effects involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclobut-1-ene-1-carboxylate: Another cyclobutene derivative with a similar structure but different reactivity.
Ethyl cyclobut-2-ene-1-carboxylate: An ester with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties
Uniqueness
Methyl cyclobut-2-ene-1-carboxylate is unique due to its specific ring strain and ester functional group, which confer distinct reactivity patterns compared to other cyclobutene derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Biological Activity
Methyl cyclobut-2-ene-1-carboxylate is a compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its applications and effects.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a carboxylate functional group. Its molecular formula is C6H10O2, and it exhibits properties typical of esters, including volatility and reactivity in various chemical reactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the cyclobutane family have shown promising biological properties, including:
- Antimicrobial Activity : Compounds with similar cyclobutane structures often exhibit significant antimicrobial properties, making them potential candidates for antibiotic development.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer activity.
The mechanisms through which this compound may exert its biological effects are largely speculative at this stage. However, several potential pathways include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, potentially disrupting metabolic pathways in pathogens or cancer cells.
- Radical Scavenging : The presence of reactive functional groups may allow the compound to act as a radical scavenger, protecting cells from oxidative stress.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including:
- Cycloaddition Reactions : Utilizing dienes and dienophiles to form the cyclobutane ring.
- Functional Group Transformations : Modifying existing functional groups to enhance biological activity or improve yield.
Research indicates that modifications to the cyclobutane structure can significantly impact biological activity. For example, introducing additional functional groups may enhance antimicrobial potency or alter pharmacokinetic properties.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
methyl cyclobut-2-ene-1-carboxylate |
InChI |
InChI=1S/C6H8O2/c1-8-6(7)5-3-2-4-5/h2-3,5H,4H2,1H3 |
InChI Key |
BZWAIHGCFIBCQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















